Procyanidin B6
Description
Contextualization within Proanthocyanidin (B93508) Class
Procyanidin (B600670) B6 is a member of the proanthocyanidin class of polyphenols, which are also commonly referred to as condensed tannins. mdpi.comresearchgate.net Proanthocyanidins (B150500) are oligomeric flavonoids, meaning they are composed of multiple monomeric units linked together. mdpi.comresearchgate.net These compounds are abundant in a variety of plants, including fruits, nuts, and seeds. nih.govwikipedia.orgwikiwand.comhealthline.com
| Property | Value |
|---|---|
| Molecular Formula | C30H26O12 nih.gov |
| Molar Mass | 578.52 g/mol wikipedia.orgwikiwand.com |
| Appearance | Data not available in provided sources |
| Solubility | Data not available in provided sources |
Procyanidins are further categorized based on the type of linkage between their constituent monomeric units. This compound is classified as a B-type procyanidin. wikipedia.orgwikiwand.com B-type procyanidins are characterized by a single carbon-carbon bond connecting the flavan-3-ol (B1228485) units. wur.nl
The interflavanoid linkage in procyanidins can occur at different positions. The most common linkages are between the C4 position of one unit and the C8 position of the other (C4-C8 linkage). However, this compound is distinguished by its less common C4-C6 linkage. mdpi.comresearchgate.netebi.ac.uk Specifically, it is a catechin-(4α→6)-catechin dimer. wikipedia.org This particular linkage involves a bond between the carbon at position 4 of one catechin (B1668976) unit and the carbon at position 6 of the second catechin unit. researchgate.netebi.ac.uk The synthesis of this specific 4-6 linkage has been a subject of research, with methods developed to achieve its regioselective formation. mdpi.comresearchgate.netresearchgate.net
This compound is a dimer composed of two (+)-catechin units. nih.govwikipedia.org Catechin and its stereoisomer, epicatechin, are fundamental building blocks of procyanidins and are classified as flavan-3-ols. nih.govnih.gov These monomers are well-known polyphenolic compounds found in various plant sources. mdpi.comnih.gov The polymerization of these monomeric units, such as catechin and epicatechin, leads to the formation of procyanidins, including dimers like this compound. nih.govnih.gov Therefore, the chemical structure and properties of this compound are directly derived from its constituent catechin monomers.
Academic Significance and Emerging Research Trajectory of this compound
The unique C4-C6 linkage of this compound has made it a compound of interest in synthetic and structural chemistry. mdpi.comresearchgate.net The development of stereoselective and regiocontrolled synthesis methods for this compound highlights the academic challenge and importance of creating specific procyanidin structures for further study. mdpi.comresearchgate.netresearchgate.net Research has focused on understanding the formation of this less common linkage and developing efficient synthetic pathways. researchgate.netresearchgate.net The availability of pure, well-characterized procyanidin oligomers like this compound is crucial for accurately assessing their biological activities and structure-activity relationships. mdpi.com The ongoing research into the synthesis and properties of this compound contributes to the broader understanding of the complex chemistry of proanthocyanidins. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMISZFQPFDAPGI-ZBRHZRBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028815 | |
| Record name | Procyanidin B6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12798-58-2 | |
| Record name | Procyanidin B6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12798-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin B6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin B6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procyanidin B6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ77QV8UB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Distribution of Procyanidin B6 in Biological Systems
Identification in Specific Plant Sources
Procyanidin (B600670) B6 has been identified in the heartwood of Quercus petraea and Quercus robur, commonly known as oak. academie-sciences.frresearchgate.net These oak species are particularly relevant as their wood is used in the production of wine barrels, where proanthocyanidins (B150500) can influence the characteristics of the aging beverage. Procyanidin B6 is among the main dimeric procyanidins found in these oak heartwoods, alongside B1, B2, and B8. academie-sciences.frresearchgate.net
White willow bark (Salix alba) is another documented source of this compound. europa.eunih.govacs.orgacs.org Research on Salix alba has shown the presence of dimeric procyanidins, including B6 and B8, which carry C4 to C6 linkages. europa.euacs.org Polymeric procyanidins in white willow bark have been found to contain a high proportion of (+)-catechin, which is a constituent unit of this compound. nih.govacs.orgacs.org
Fruits such as apples, grapes, and various berries also contain this compound. ontosight.aibocsci.com Apples are recognized as a source where this compound is one of the major flavonoids. ontosight.aibocsci.com In grapes, particularly in the skin and seeds, this compound is present. wikipedia.orgontosight.aicontaminantdb.cazfin.org Grape seeds are known to contain various dimeric procyanidins, including those with C4-C6 linkages like this compound. mdpi.com Berries, such as cowberry (Vaccinium vitis-idaea), cranberries, and blueberries, have also been identified as sources of this compound. ebi.ac.ukontosight.aicontaminantdb.cazfin.orgnih.gov
Quantitative Analysis of this compound in Plant Matrices and Associated Feed Samples
Quantitative analysis has revealed varying concentrations of this compound in different plant matrices. In a study analyzing the basic feed administered to pigs, this compound was quantified at a level of 0.2 ± 0.0 mg/100 g. nih.gov The presence of procyanidins in this feed was attributed to the barley content in the diet. nih.gov
Research on Quercus petraea and Quercus robur heartwood has provided quantitative data on soluble procyanidins. Studies using different techniques have determined an average amount of soluble procyanidins, including B6, to be between 0.3 and 0.8 mg g⁻¹ of dry wood. academie-sciences.frresearchgate.net The total flavanols in these woods ranged between 0.8 and 2.7 mg g⁻¹. academie-sciences.frresearchgate.net
While this compound has been detected in foods like common grapes, fruits, and lingonberries, it has not always been quantified in these sources. foodb.ca Some studies on the proanthocyanidin (B93508) content in various food products of plant origin have highlighted the considerable variation observed in berries, suggesting a need for further quantitative research in these matrices. acs.org
Quantitative analysis of dimeric procyanidins, including B6, has been performed in white willow bark (Salix alba). nih.govacs.orgacs.org Although specific quantitative figures for this compound across a wide range of plant matrices are not extensively available in the provided snippets, the methodologies for its quantification, such as HPLC, have been applied in studies investigating plant extracts and feed samples. academie-sciences.frresearchgate.netnih.gov
Variability in this compound Content Across Plant Genotypes and Environmental Conditions
The content of proanthocyanidins, including dimeric forms like this compound, can exhibit variability across different plant genotypes and be influenced by environmental conditions. Research indicates that genetics strongly control the composition of proanthocyanidins in plants. researchgate.netresearchgate.net Studies on Populus species and hybrids, for instance, have shown that genetics significantly determine the qualitative characteristics of proanthocyanidins. researchgate.net
While genetics play a primary role, environmental factors can also influence the levels of these compounds. The accumulation of proanthocyanidins is associated with plant resistance to various abiotic stresses, such as low temperature, drought, wounding, and UV radiation. nih.gov This suggests that environmental conditions that induce stress in plants might affect the production and accumulation of procyanidins.
However, the impact of environmental factors can be complex and potentially genotype-specific. mdpi.comnih.gov For example, research on grape seeds suggests that while genotype (species and variety) is the strongest influence on polyphenol expression, environmental factors also play a role. mdpi.com Studies investigating the effects of abiotic factors on proanthocyanidin expression have sometimes yielded results with low certainty, partly because effects can be specific to a particular genotype or variety and due to limited control over physical metrics in field studies. mdpi.com
Specific to this compound, its presence and levels in grape seeds, for instance, might be influenced by factors affecting the expression of genes involved in procyanidin biosynthesis, which can be modulated by abiotic factors. mdpi.com While some studies suggest that high temperatures might inhibit certain enzymes in the procyanidin biosynthesis pathway in grape skins, the effect on seed tannins can be complex and potentially related to berry ripening. mdpi.com The variability in proanthocyanidin content observed in berries also requires further investigation to fully understand the influence of genetic and environmental factors. acs.org
Advanced Methodologies for Procyanidin B6 Isolation and Purification
Chromatographic Techniques for Dimeric Procyanidin (B600670) B6 Enrichment
Chromatographic methods are widely applied for the enrichment and purification of dimeric procyanidins, including procyanidin B6. These techniques leverage the differences in chemical properties, such as polarity and molecular size, to achieve separation.
Preparative Scale Isolation Strategies
Preparative scale isolation of dimeric procyanidins like B6 can be achieved using various chromatographic techniques designed for larger sample quantities. High-Speed Countercurrent Chromatography (HSCCC) has emerged as a valuable tool for the preparative separation of procyanidins. researchgate.netacs.org HSCCC is a support-free liquid-liquid chromatography technique that separates compounds based on their partition ratio between two immiscible liquid phases, eliminating complications associated with solid supports such as irreversible adsorption. researchgate.netmdpi.com This method offers advantages including high sample recovery, large loading capacity, and good reproducibility. researchgate.netmdpi.com Semisynthetic mixtures containing dimeric procyanidins, including B6, have been successfully fractionated using HSCCC on a preparative scale. researchgate.net
Other preparative strategies include the utilization of low-pressure chromatography on TSK HW-40(S) columns and separation using Sephadex LH-20. researchgate.netichem.md Sephadex LH-20 is a commonly used stationary phase for the isolation and purification of flavonoids and polyphenols from plant extracts, separating compounds based on gel filtration and gel permeation principles. ichem.mdnih.gov
Application of Column Chromatographic Separation with Diverse Stationary Phases
Column chromatographic separation employing diverse stationary phases is a fundamental approach for purifying this compound. A combination of column chromatographic techniques with different stationary phases has been utilized to isolate and purify various procyanidins, including this compound, from plant materials or synthesis mixtures. nih.govacs.org Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis and purification of procyanidins, often coupled with mass spectrometry for detection and identification. nih.govacs.org Preparative HPLC using stationary phases such as C18 and diol columns has been evaluated for the fractionation of procyanidins from complex extracts. mdpi.com While reversed-phase C18 is effective for separating individual catechins and small oligomeric procyanidins, including dimers, the choice of stationary phase and mobile phase gradient is crucial for optimizing the separation of procyanidins based on their degree of polymerization and structural characteristics. mdpi.comgoogle.com
Semisynthetic and Stereoselective Approaches for this compound Production
Due to the relatively low abundance of 4-6 linked procyanidins in nature, semisynthetic and stereoselective approaches have been developed for the production of this compound. mdpi.com These methods aim to synthesize this compound with high regioselectivity and stereoselectivity.
A new method for the stereoselective synthesis of this compound, a (+)-catechin-(4-6)-(+)-catechin dimer, has been reported using Lewis acid-catalyzed intramolecular condensation. mdpi.comnih.govresearchgate.net This approach involves connecting a flavan-3-ol-derived nucleophile and electrophile via a diester linker, followed by an intramolecular coupling reaction. mdpi.com
Regioselective Synthesis of 4-6-Condensed Catechin (B1668976) Dimers
Achieving regioselectivity is a key challenge in the synthesis of procyanidins, particularly for the less common 4-6 linkage. A "regio-controlled" synthesis of this compound has been accomplished by regioselectively removing the 5-O-t-butyldimethylsilyl (TBDMS) group of 5,7,3′,4′-tetra-O-TBDMS-(+)-catechin using trifluoroacetic acid. mdpi.comnih.govresearchgate.netresearchgate.net This regioselective deprotection allows for the subsequent formation of the 4-6 linkage. mdpi.comresearchgate.net
Another strategy for the regiocontrolled synthesis of the 4-6 catechin dimer involves a halo-capping strategy to facilitate the formation of 4,6-interflavan bonds. ebi.ac.ukresearchgate.net
Intramolecular Condensation and Lewis Acid Catalysis in this compound Synthesis
Intramolecular condensation catalyzed by Lewis acids is a key step in the stereoselective synthesis of this compound. mdpi.comnih.govresearchgate.net In one reported method, the 5-hydroxyl group of a 7,3′,4′-tri-O-TBDMS-(+)-catechin nucleophile and the 3-hydroxyl group of a 5,7,3′,4′-tetra-O-benzylated-(+)-catechin electrophile were connected with azelaic acid as a diester linker. mdpi.comnih.govresearchgate.net Subsequent intramolecular condensation catalyzed by SnCl4 proceeded smoothly to yield the 4-6-condensed catechin dimer. mdpi.comnih.govresearchgate.netdntb.gov.ua This intramolecular coupling approach allows for the selective formation of the 4-6 linkage. mdpi.com Lewis acids such as TiCl4, SnCl4, or trimethylsilyl (B98337) triflate (TMSOTf) can be used as activators in the coupling reaction between the nucleophile and electrophile. mdpi.com
Environmentally Conscious Extraction Strategies
Environmentally conscious extraction strategies are gaining importance for obtaining procyanidins from natural sources, including agro-industrial wastes. These methods aim to reduce solvent consumption, extraction time, and environmental impact compared to traditional techniques. mdpi.comresearchgate.netdayawisesa.com
Agro-industrial wastes, such as grape seeds and other by-products, represent a potential low-cost source of procyanidins. mdpi.comresearchgate.netuminho.pt Ultrasound-assisted extraction (UAE) is considered an emerging green extraction technique that has been applied for the recovery of polyphenols, including procyanidins, from agro-industrial residues. mdpi.comresearchgate.netdayawisesa.commdpi.com UAE utilizes ultrasound energy to enhance the extraction efficiency, offering advantages such as reduced extraction time and solvent usage. mdpi.comdayawisesa.comuminho.pt
Supercritical fluid extraction (SFE), particularly using carbon dioxide (SFE-CO2), is another environmentally friendly technique for extracting bioactive compounds. mdpi.comdayawisesa.comuminho.ptmdpi.com SFE offers advantages such as the use of a non-toxic and readily available solvent (CO2) with relatively low critical properties, allowing for the extraction of thermally labile compounds and easy solvent recovery. mdpi.com While the snippets mention the application of UAE and SFE for procyanidins in general and from agro-industrial wastes, specific details regarding the targeted extraction of this compound using these methods are not explicitly provided within the given context. mdpi.comresearchgate.netdayawisesa.comuminho.ptmdpi.com
Sophisticated Analytical Approaches for Procyanidin B6 Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) Methodologies for Procyanidin (B600670) B6 Analysis
HPLC is a fundamental technique for the separation and analysis of procyanidins, including Procyanidin B6. Both reversed-phase (RP) and normal-phase (NP) HPLC modes are utilized, often coupled with various detection techniques to enhance specificity and sensitivity.
Coupling HPLC with mass spectrometry (MS) or other detectors significantly improves the ability to identify and quantify individual procyanidins like this compound within complex mixtures. HPLC-ESI-MS/MS is a widely used technique for the analysis and quantification of procyanidins, offering high sensitivity and selectivity through multiple reaction monitoring (MRM) transitions nih.govacs.orgsemanticscholar.orgnih.govnih.govresearchgate.netscienceopen.comnih.gov. For instance, HPLC-ESI-MS/MS has been employed for the analysis of flavan-3-ols and procyanidins in pig urine, where this compound was used as an internal standard nih.govresearchgate.netscienceopen.com. This method typically involves chromatographic separation on a reversed-phase column followed by detection using a triple quadrupole mass spectrometer nih.govresearchgate.net.
RP-HPLC-PAD-MS is another powerful hyphenated technique used for the characterization and quantification of low molecular mass phytochemicals, including procyanidin dimers like this compound, in samples such as grape seeds researchgate.netmdpi.comcsic.esnih.govresearchgate.net. This approach combines the separation power of RP-HPLC with the spectral information from a photodiode array detector (PAD) and the mass information from an MS detector, allowing for simultaneous detection and tentative identification or confirmation of compounds based on their retention time, UV spectra, and mass-to-charge ratio (m/z) researchgate.netmdpi.comcsic.esnih.govresearchgate.net.
HPLC-qTOF-MS/MS has also been applied for profiling flavan-3-ols and dimeric proanthocyanidins (B150500), enabling the annotation of peaks corresponding to this compound based on extracted ion chromatograms (EIC) and m/z features of secondary ion fragments (MS2) semanticscholar.orgnih.gov. UHPLC coupled with MS/MS or HRMSn provides enhanced separation speed and resolution, allowing for detailed structural characterization based on high accuracy masses and fragmentation patterns researchgate.netresearchgate.net.
Both normal phase (NP) HPLC and reversed phase (RP) HPLC are utilized for proanthocyanidin (B93508) analysis, each offering distinct separation characteristics researchgate.netresearchgate.netgoogle.comgoogle.comgoogle.commdpi.comnih.gov. RP-HPLC, often employing C-18 stationary phases with acidic aqueous methanol (B129727) or acetonitrile (B52724) as eluents, is frequently the method of choice for separating individual procyanidins based on their polarity researchgate.net. However, the elution behavior of oligomeric procyanidins in RP-HPLC does not always correlate directly with their degree of polymerization, and highly polymerized procyanidins may be difficult to chromatograph researchgate.netmdpi.comnih.gov.
Normal phase HPLC is also a known method for proanthocyanidin analysis, sometimes coupled with MS detection researchgate.netgoogle.comgoogle.com. In some cases, stationary phases like Sephadex LH20 have been highlighted for their higher selectivity for procyanidins compared to traditional RP materials, which can be advantageous in reducing matrix effects during subsequent MS analysis nih.govscienceopen.com.
Accurate quantification of procyanidins in complex biological or food matrices can be affected by matrix effects. Methodological advancements aim to improve the reliability of quantification through the use of internal standards and techniques for matrix effect compensation. This compound itself has been demonstrated to be a suitable internal standard in HPLC-ESI-MS/MS analysis, particularly in matrices where it is not naturally present or found at very low concentrations, such as pig urine nih.govscienceopen.com. The use of an internal standard allows for correction of variations in sample preparation, injection volume, and detector response.
The echo-peak technique is another approach used to compensate for matrix effects, particularly in RP-HPLC-ESI-MS/MS methods for analyzing procyanidins in food samples acs.orgnih.govcolab.ws. This technique simulates internal standard injection and has shown suitability for determining procyanidin concentrations with acceptable recovery rates acs.orgnih.gov. Generally, the application of internal standards is a common strategy to compensate for intense matrix effects encountered in the analysis of various compounds in complex samples mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structure Elucidation (e.g., low-temperature 1H NMR)
NMR spectroscopy is a powerful tool for the precise structural elucidation of procyanidins, providing detailed information about their interflavanoid linkages and stereochemistry scienceopen.comresearchgate.netacs.orgresearchgate.netnih.govuni-hannover.deresearchgate.netcapes.gov.brresearchgate.nettandfonline.comacs.org. Low-temperature ¹H NMR spectroscopy has been particularly valuable for elucidating the structure of procyanidin oligomers, including this compound, and for determining the specific type and linkage position of the interflavanoid bond researchgate.netuni-hannover.deresearchgate.netcapes.gov.brresearchgate.netacs.org. This technique allows for the observation of key nuclear Overhauser effect (NOE) interactions that are crucial for confirming the connectivity between the flavan-3-ol (B1228485) units researchgate.net. Both 1D and 2D NMR experiments, often performed on peracetylated derivatives to improve solubility and spectral resolution, are utilized for comprehensive structural analysis tandfonline.com.
Degradative Analysis for this compound Constituent Units (e.g., thiolysis, phloroglucinolysis)
Degradative methods are employed to break down procyanidin oligomers into their constituent flavan-3-ol units and to determine the nature of the interflavanoid linkages. Thiolysis, typically performed with nucleophiles such as toluene-α-thiol or cysteamine (B1669678) under acidic conditions, cleaves the interflavanoid bond, yielding terminal and extension units that can then be analyzed, commonly by HPLC google.comnih.govacademie-sciences.froeno-one.euacs.org. This method helps in identifying the monomeric composition of the procyanidin.
Phloroglucinolysis is another widely used acid-catalyzed degradation method that involves cleavage of the interflavanoid bond in the presence of excess phloroglucinol (B13840) acs.orgresearchgate.netresearchgate.nettandfonline.comacs.orgnih.gov. This reaction yields the terminal unit as a flavan-3-ol and the extension unit as a phloroglucinol adduct. Analysis of these degradation products, typically by RP-HPLC, allows for the determination of the constituent flavan-3-ols (e.g., (+)-catechin, (-)-epicatechin) and the identification of the interflavanoid linkage type (C4-C6 or C4-C8) acs.orgresearchgate.netresearchgate.nettandfonline.comacs.orgnih.gov. For this compound, which is a (+)-catechin-(4α→6)-(+)-catechin dimer, phloroglucinolysis would yield (+)-catechin and a (+)-catechin-phloroglucinol adduct.
Advanced Mass Spectrometry for Oligomer Identification and Fragmentation Analysis (e.g., full collision energy ramp-MS2 spectrum)
Advanced mass spectrometric techniques, particularly when coupled with liquid chromatography, are indispensable for the identification of procyanidin oligomers and the detailed analysis of their fragmentation pathways nih.govacs.orgsemanticscholar.orgnih.govnih.govresearchgate.netscienceopen.comnih.govresearchgate.netmdpi.comcsic.esnih.govresearchgate.netresearchgate.netresearchgate.netgoogle.comgoogle.commdpi.comnih.govmdpi.comnih.govtandfonline.comacademie-sciences.froeno-one.euichem.mdgoogle.comnih.gov. Negative ion electrospray ionization (ESI) is commonly used for procyanidins due to their acidic nature, typically producing deprotonated molecules ([M-H]⁻) nih.govoeno-one.eu. For dimeric procyanidins like this compound, the deprotonated molecule has an m/z of 577 researchgate.netnih.gov.
Tandem mass spectrometry (MS/MS) provides crucial structural information through the analysis of fragment ions generated by collision-induced dissociation (CID). Characteristic fragmentation pathways for B-type procyanidins include quinone methide (QM) cleavage of the interflavanoid bond, heterocyclic ring fission (HRF), and retro Diels-Alder (RDA) fission of the heterocyclic ring systems of the constituent units researchgate.netnih.gov. These fragmentation patterns are diagnostic and help in confirming the monomeric composition, the type of interflavanoid linkage (C4-C6 or C4-C8), and differentiating between A- and B-type procyanidins researchgate.netnih.gov. For example, specific fragment ions observed in the MS/MS spectrum can indicate the loss of a constituent unit or parts of the heterocyclic rings nih.gov. Advanced techniques like UHPLC-PDA-ESI/HRMSn allow for the acquisition of high-resolution mass data and multiple stages of fragmentation (MSn), providing even more detailed structural insights into complex procyanidin mixtures researchgate.net. MALDI-TOF MS is particularly useful for determining the degree of polymerization of procyanidin oligomers and polymers mdpi.comnih.govnih.govnih.gov.
Feed Composition Data (Example)
Analysis of procyanidins in basic feed administered to pigs in one study revealed the presence of this compound at a low concentration nih.govscienceopen.com.
| Compound | Concentration (mg/100 g) |
| (+)-Catechin | 2.5 ± 0.1 |
| Procyanidin B3 | 3.9 ± 0.3 |
| This compound | 0.2 ± 0.0 |
| Procyanidin C2 | 1.2 ± 0.1 |
Note: Data is representative of findings from one study nih.govscienceopen.com.
Biosynthesis and Metabolic Pathways of Procyanidin B6
Proanthocyanidin (B93508) Biosynthesis Pathway Integration
The synthesis of Procyanidin (B600670) B6 is an integral part of the broader flavonoid biosynthetic pathway, which is responsible for producing a wide array of secondary metabolites in plants. nih.govresearchgate.net Proanthocyanidins (B150500) (PAs), also known as condensed tannins, are oligomers and polymers of flavan-3-ol (B1228485) units, and their synthesis represents a specific branch of this central pathway, sharing precursors with other important flavonoids like anthocyanins and flavonols. nih.govnih.gov
The core building block of Procyanidin B6 is the flavan-3-ol (+)-catechin. The biosynthesis of these monomers is primarily governed by two key enzymes that act on precursors from the flavonoid pathway:
Leucoanthocyanidin Reductase (LAR): This enzyme catalyzes the conversion of leucocyanidin (B1674801), a central intermediate in the flavonoid pathway, into the 2,3-trans-flavan-3-ol, (+)-catechin. nih.govacs.orgmdpi.com The LAR pathway is therefore directly responsible for producing the constituent units of this compound.
Anthocyanidin Reductase (ANR): This enzyme provides an alternative route for flavan-3-ol synthesis, converting anthocyanidins (like cyanidin) into 2,3-cis-flavan-3-ols, such as (-)-epicatechin (B1671481). nih.govresearchgate.netacs.org While not directly forming the monomers for this compound, the ANR pathway is crucial for the synthesis of other major procyanidins and competes for the same precursors.
The general pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce naringenin, a key entry point into the flavonoid pathway. mdpi.com Naringenin is then converted to dihydroflavonols (like dihydroquercetin), which are subsequently reduced to leucoanthocyanidins (leucocyanidin). At this critical branch point, LAR can directly reduce leucocyanidin to (+)-catechin. nih.govmdpi.com Alternatively, leucoanthocyanidin can be oxidized by anthocyanidin synthase (ANS) to form the colored anthocyanidin (cyanidin), which can then be reduced by ANR to (-)-epicatechin. researchgate.netmdpi.com The availability of (+)-catechin, synthesized via the LAR pathway, is the prerequisite for the subsequent condensation reactions that form this compound.
| Enzyme | Abbreviation | Substrate | Product | Relevance to this compound |
|---|---|---|---|---|
| Leucoanthocyanidin Reductase | LAR | Leucocyanidin | (+)-Catechin | Directly synthesizes the monomeric units of this compound. nih.govacs.org |
| Anthocyanidin Reductase | ANR | Cyanidin | (-)-Epicatechin | Synthesizes other flavan-3-ols; competes for pathway precursors. nih.govacs.org |
| Anthocyanidin Synthase | ANS | Leucocyanidin | Cyanidin | Directs pathway intermediates towards anthocyanins and the ANR branch. researchgate.net |
Proposed Enzymatic and Non-Enzymatic Mechanisms in this compound Formation
The formation of the dimeric this compound structure from two (+)-catechin monomers occurs through a condensation reaction. This polymerization is thought to proceed via the formation of an electrophilic intermediate from one flavan-3-ol unit (the extension unit), which then reacts with a nucleophilic site on another flavan-3-ol (the starter or terminal unit). nih.gov For this compound, the linkage occurs between the C4 position of the extension unit and the C6 position of the starter unit. wikipedia.orgmdpi.com
Several mechanisms for this condensation have been proposed:
Carbocation and Quinone Methide Intermediates: A widely supported model suggests that the extension unit, a flavan-3,4-diol (leucocyanidin), is converted into an electrophilic intermediate under acidic conditions. nih.govnih.gov This intermediate can be a flavan-3-en-3-ol, a quinone methide, or its protonated form, a carbocation. nih.govnih.gov This highly reactive electrophile is then attacked by the electron-rich A-ring of a (+)-catechin molecule. The nucleophilic C6 or C8 positions on the catechin (B1668976) can perform this attack, leading to the formation of a new carbon-carbon bond. nih.gov The synthesis of this compound specifically involves the attack at the C6 position. Chemical synthesis has shown that condensing leucocyanidin with (+)-catechin at a pH of 5 can yield this compound. wikipedia.org
PPO-Mediated Condensation: It has been proposed that polyphenol oxidase (PPO) could enzymatically catalyze the oxidation of flavan-3-ols like (+)-catechin to form reactive quinone methides, which could then serve as the extension units for polymerization. nih.gov However, research indicates that PPO-mediated oxidation of catechins often results in the formation of dehydrodicatechins with different linkage types (B-ring to A-ring) rather than the naturally occurring procyanidins. mdpi.com Furthermore, PPOs are typically located in different cellular compartments (plastids) than where proanthocyanidins accumulate (vacuoles), although some vacuolar PPOs have been identified. mdpi.com
Transcriptional Regulation and Genetic Control of Proanthocyanidin Biosynthesis
The entire proanthocyanidin biosynthetic pathway is tightly regulated at the genetic level. The expression of the structural genes encoding enzymes like LAR and ANR is controlled by a sophisticated transcriptional machinery known as the MBW complex. researchgate.netnih.govresearchgate.net This complex is a cornerstone of flavonoid regulation in many plant species. nih.govtandfonline.com
The key components of the MBW regulatory complex are:
R2R3-MYB Proteins: These transcription factors are central to the regulation and provide specificity, determining which branches of the flavonoid pathway are activated. nih.govresearchgate.net Specific MYB activators are known to upregulate the genes required for proanthocyanidin biosynthesis.
basic Helix-Loop-Helix (bHLH) Proteins: These proteins act as crucial partners, interacting with both MYB and WD40 proteins to form the functional complex. mdpi.com
WD40-Repeat (WDR) Proteins: These proteins are thought to function as a stable scaffold, facilitating the assembly and interaction between the MYB and bHLH components of the complex. mdpi.com
This MBW complex binds to the promoter regions of the target flavonoid biosynthetic genes, thereby activating their transcription and leading to the production of the necessary enzymes for the synthesis of (+)-catechin and ultimately this compound. researchgate.netmdpi.com
This compound Metabolism and Excretion Pathways
Once ingested, this compound, like other procyanidins, undergoes significant metabolism, which limits its systemic bioavailability. nih.govresearchgate.net
Degradation and Metabolism: In the acidic environment of the stomach, larger procyanidin polymers can be partially broken down into smaller oligomers and monomers. nih.gov The primary site of metabolism, however, is the colon. The vast majority of ingested procyanidins, including dimers, reach the large intestine intact. nih.govresearchgate.net Here, the gut microbiota cleaves the interflavan bond of this compound, releasing its constituent (+)-catechin monomers. researchgate.net These monomers are then further catabolized by microbes into various low molecular weight phenolic acids. nih.gov
Conjugation and Excretion: The small fraction of this compound that is absorbed as an intact dimer appears to undergo minimal phase II metabolism (conjugation). nih.gov In contrast, the catechin monomers released through degradation in the gut can be absorbed and subsequently undergo extensive conjugation, primarily glucuronidation and methylation, in the intestine and liver before entering circulation. nih.govuni-muenster.denih.gov Urinary excretion of intact this compound is extremely low, with studies on similar dimers showing excretion rates of less than 0.02% of the ingested dose. uni-muenster.denih.gov The primary metabolic fate of ingested this compound is degradation by colonic bacteria and excretion of the resulting smaller phenolic acid metabolites.
| Process | Location | Description | Key Products |
|---|---|---|---|
| Systemic Absorption | Small Intestine | A very small fraction of intact this compound is absorbed into the bloodstream. nih.gov | Intact this compound |
| Microbial Degradation | Colon | Cleavage of the C4-C6 interflavan bond by gut microbiota. researchgate.net | (+)-Catechin monomers, smaller phenolic acids. nih.gov |
| Phase II Metabolism | Intestine, Liver | Absorbed (+)-catechin monomers undergo extensive conjugation. Intact dimers undergo very little conjugation. nih.gov | Methylated and glucuronidated catechin. nih.govuni-muenster.de |
| Excretion | Urine | Very low urinary excretion of the intact dimer (estimated <0.02%). uni-muenster.denih.gov Metabolites are excreted. | Trace amounts of intact this compound, phenolic acids, conjugated monomers. |
Mechanistic Investigations of Procyanidin B6 Biological Activities in Vitro Models
Antioxidant and Free Radical Scavenging Mechanisms (e.g., DPPH radical scavenging activity)
Procyanidins are recognized as potent antioxidants and free radical scavengers. youtube.com Their antioxidant activity is a cornerstone of their many reported pharmacological effects. youtube.com The primary mechanism for this activity involves the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby terminating the damaging chain reactions they initiate. A common in vitro method to evaluate this capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov DPPH is a stable free radical that, upon accepting an electron or hydrogen radical, loses its deep purple color, a change that can be measured spectrophotometrically. nih.govnih.gov Procyanidins effectively quench DPPH radicals, and this scavenging ability is often dose-dependent. nih.govmdpi.com The antioxidant capacity of procyanidins is reported to be significantly higher than that of vitamin E and vitamin C. youtube.com This potent radical-scavenging ability is linked to the presence of phenolic groups on their structural rings, which are crucial for their antioxidant effects. nih.gov
Influence of Degree of Polymerization on Antioxidant Potential
The antioxidant potential of procyanidins is not uniform across all forms; it is significantly influenced by their degree of polymerization (DP). qyral.com Research indicates a positive correlation between the extent of polymerization and antioxidant activity. qyral.comyoutube.com Oligomeric and polymeric flavan-3-ols, which consist of multiple monomer units, generally exhibit higher antiproliferative and antioxidant effects in cells compared to their monomeric (catechin, epicatechin) and dimeric (e.g., Procyanidin (B600670) B6) counterparts. qyral.com For instance, studies comparing compounds with (-)-epicatechin (B1671481) as the structural unit found that the antioxidant activity increased from the monomer to the dimer (Procyanidin B2) and further to the trimer (Procyanidin C1). youtube.com This suggests that while dimers like Procyanidin B6 are effective antioxidants, larger oligomers and polymers may possess even greater potential due to the increased number of phenolic hydroxyl groups available for radical scavenging. youtube.com
Modulatory Effects on Intracellular Signaling Pathways (e.g., Nuclear Factor-kappa B (NF-κB), PI3K/Akt phosphorylation, Nrf2/ARE signaling)
Procyanidins exert significant modulatory effects on key intracellular signaling pathways that regulate inflammation, cell survival, and antioxidant defense.
Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a critical regulator of inflammation and is often dysregulated in chronic diseases. Procyanidins have been shown to inhibit the NF-κB signaling pathway. qyral.comthieme-connect.de This inhibition can occur through various mechanisms, including preventing the translocation of the NF-κB p65 subunit into the nucleus. thieme-connect.denih.gov By suppressing NF-κB activation, procyanidins can downregulate the expression of pro-inflammatory cytokines and other target genes involved in tumor promotion. qyral.com
PI3K/Akt Phosphorylation: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for promoting cell proliferation and resistance to apoptosis. qyral.com In various cancer cell lines, procyanidins have been demonstrated to inhibit the phosphorylation of PI3K/Akt. qyral.com This inhibitory action disrupts downstream signaling, contributing to the antiproliferative and pro-apoptotic effects of procyanidins. qyral.com
Nrf2/ARE Signaling: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is the primary regulator of endogenous antioxidant defenses. Procyanidins, including B-type dimers, can activate this protective pathway. Studies in intestinal epithelial cells show that procyanidins increase Nrf2 stability by inhibiting its Keap1-dependent ubiquitinated degradation. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the ARE, thereby upregulating the expression of numerous antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Table 1: Effects of Procyanidins on Intracellular Signaling Pathways
| Pathway | Effect of Procyanidin Treatment | Key Mechanisms | Cell Models |
| NF-κB | Inhibition | Reduced protein expression and nuclear translocation of NF-κB/p65. qyral.comthieme-connect.de | A431 cells, SW-480 cells, BV2 cells. qyral.comthieme-connect.de |
| PI3K/Akt | Inhibition | Decreased phosphorylation of PI3K and Akt. qyral.com | A431 cells, A549 cells. qyral.com |
| Nrf2/ARE | Activation | Increased Nrf2 stability, nuclear accumulation, and expression of downstream antioxidant enzymes (HO-1, NQO1). | MODE-K intestinal cells, PC12 cells, Bronchial epithelial cells. |
Enzyme Modulation and Inhibition by this compound (e.g., DNA Methyltransferases (DNMTs), Matrix Metalloproteinases (MMPs), Histone Acetyltransferases (HATs), prostacyclin synthase, caspase 3)
Procyanidins are known to interact with and modulate the activity of various enzymes, which is a key aspect of their biological effects.
Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process critical for cancer cell invasion and metastasis. thieme-connect.de Procyanidins have been shown to be effective inhibitors of MMPs, particularly MMP-2 and MMP-9. qyral.comthieme-connect.de In vitro studies demonstrate that procyanidins can significantly suppress the activity and expression of these enzymes in various cancer cell lines, including pancreatic and breast cancer cells, thereby reducing their invasive potential. qyral.comthieme-connect.de
Caspase 3: Caspase 3 is a critical executioner caspase in the apoptotic pathway. Activation of caspase 3 leads to the cleavage of key cellular proteins and ultimately, cell death. Procyanidin treatment has been found to increase the activity of caspase 3 in several cancer cell lines, such as human bladder cancer BIU87 cells and lung cancer A549 cells, indicating an induction of apoptosis. qyral.com
Prostacyclin Synthase: Procyanidins can modulate the production of eicosanoids, which are signaling molecules involved in inflammation. In A549 lung cancer cells, procyanidin treatment was reported to increase prostacyclin synthase, an enzyme that produces the anti-inflammatory and anti-thrombotic molecule prostacyclin. qyral.com
While there is extensive research on the effects of general procyanidin extracts on enzymes like DNMTs and HATs, specific data focusing solely on this compound is less prevalent in the reviewed literature. Procaine, for example, has been noted for its DNA demethylation effects as an inhibitor of DNA methylation.
Effects on Cellular Processes in In Vitro Models (e.g., apoptosis induction, cell cycle arrest, antiproliferative effects in specific cell lines)
Procyanidins demonstrate significant antiproliferative activity against various cancer cells in vitro by modulating core cellular processes. qyral.com
Antiproliferative Effects: Procyanidins inhibit the growth and proliferation of numerous cancer cell lines, including those from bladder, pancreatic, and breast cancers. qyral.com This inhibitory effect is typically dose-dependent.
Cell Cycle Arrest: A key mechanism for the antiproliferative activity of procyanidins is the induction of cell cycle arrest. qyral.com Treatment with procyanidins has been shown to cause arrest primarily in the G1 phase of the cell cycle in cell lines such as BxPC-3 pancreatic cancer cells and BIU87 bladder cancer cells. qyral.com This G1 arrest is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin E, and cyclin-dependent kinase 4 (CDK4). qyral.com
Apoptosis Induction: Procyanidins are potent inducers of apoptosis, or programmed cell death, in cancer cells. qyral.com The apoptotic mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased Bax/Bcl-2 ratio. qyral.com This shift promotes mitochondrial membrane permeability and the activation of the caspase cascade, including the executioner caspase 3, ultimately leading to cell death. qyral.com
Table 2: In Vitro Cellular Effects of Procyanidins on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Mechanism |
| BIU87 | Bladder Cancer | G1 cell cycle arrest, Apoptosis induction. | Downregulation of cyclin D1, CDK4, and survivin; increased caspase-3. |
| BxPC-3 | Pancreatic Cancer | G1 cell cycle arrest, Antiproliferative. qyral.com | Downregulation of cyclins D1, E, A, and B1; increased p21. qyral.com |
| MIA PaCa-2 | Pancreatic Cancer | Apoptosis induction. qyral.com | Suppression of Bcl-2, activation of caspase 9 pathway. qyral.com |
| MDA-MB-231 | Breast Cancer | Apoptosis induction, Reduced invasion. qyral.com | Decreased Bcl-2, reduced MMP-9 activity. qyral.com |
| MGC-803 | Gastric Cancer | Apoptosis and Autophagy induction. | Interference with PI3K/AKT pathway, modulation of LC3, Beclin1, Bcl-2, and caspase 9. |
Antimicrobial and Antibiofilm Activities of this compound and Related Oligomers
Procyanidins have emerged as promising agents with both antimicrobial and antibiofilm capabilities. Their mechanisms of antimicrobial action are multifaceted and are suggested to involve metabolic disruption, interference with DNA, and causing osmotic imbalance in bacterial cells. Procyanidins have been noted to be particularly effective against Gram-positive bacteria.
Beyond direct antimicrobial effects, procyanidins disrupt biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. The antibiofilm activities of procyanidins include inhibiting the initial adhesion of bacteria to surfaces, a critical first step in biofilm formation. They have also been shown to modulate bacterial mobility and interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm development. For example, procyanidins from cranberry have been found to inhibit the adhesion of P. gingivalis, a bacterium associated with periodontal disease. nih.gov
Antiglycation Capacities and Related Biochemical Interactions
Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or peptides, which leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the complications of diabetes and aging. Procyanidins have demonstrated potent antiglycation activity in vitro. youtube.comqyral.com
Commercial grape seed products, rich in procyanidins including dimers B1 and B2, are effective inhibitors of AGE formation. youtube.comqyral.com The mechanism behind this antiglycation capacity is believed to involve several actions: scavenging of reactive dicarbonyl species like methylglyoxal (B44143) (MGO) that are precursors to AGEs, breaking the cross-linkages that stabilize AGEs, and inhibiting the oxidation steps required for AGE formation. Multiple regression analysis has shown that the inhibitory capacity (IC50) against AGE formation is a linear function of the concentration of specific procyanidins, including B-type dimers. youtube.comqyral.com This suggests that procyanidins can directly interfere with the glycation process, highlighting a key biochemical interaction relevant to mitigating diabetes-related complications. thieme-connect.de
Elucidation of Structure Activity Relationships Sar for Procyanidin B6
Impact of Interflavanoid Linkage Isomerism on Bioactivity (e.g., C4-C6 vs. C4-C8 linkages, Type A vs. Type B procyanidins)
Procyanidins are formed by the linkage of flavan-3-ol (B1228485) units, primarily (+)-catechin and (-)-epicatechin (B1671481). The linkage between these units can occur at different positions, leading to various isomers. B-type procyanidins, like Procyanidin (B600670) B6, are characterized by a single C-C interflavanoid bond, typically between C4 of the upper unit and C8 or C6 of the lower unit mdpi.combiointerfaceresearch.com. Procyanidin B6 specifically features a C4-C6 linkage nih.govresearchgate.netnih.govwikipedia.org. In contrast, B-type procyanidin B3 is a (+)-catechin-(4α→8)-(+)-catechin dimer, featuring a C4-C8 linkage nih.govresearchgate.net.
Type A procyanidins, on the other hand, possess an additional ether linkage (C2-O-C7 or C2-O-C5) in addition to the C4-C8 or C4-C6 C-C bond mdpi.combiointerfaceresearch.com. This structural difference between Type A and Type B procyanidins, as well as the positional isomerism of the C-C linkage in B-type procyanidins (C4-C6 vs. C4-C8), can significantly impact their biological activities.
Research indicates that the interflavan linkage type (C4-C6 or C4-C8) exerts a significant effect on the radical-trapping antioxidant activity of procyanidins nih.gov. It has been suggested that the conformation adopted by each procyanidin in aqueous solution, influenced by the linkage type, affects their interaction with peroxyl radicals nih.gov. Some studies suggest that dimeric proanthocyanidins (B150500) with the C4-C8 linkage have greater free radical scavenging activity than those with the C4-C6 linkage altmedrev.com. Conversely, oligomers with the C4-C6 interflavanoid linkage may be more bitter than those linked by the C4-C8 linkage mdpi.com.
Type A procyanidins have also shown different biological activities compared to Type B. For instance, in a study evaluating antidiabetic activity in mice, Type A oligomeric proanthocyanidins from litchi pericarp showed better results than Type B oligomeric proanthocyanidins mdpi.com. Absorption studies in rats have indicated that Type A procyanidin dimers were better absorbed than B-type procyanidin dimers wur.nl.
While specific comparative data focusing solely on this compound (C4-C6) versus its C4-C8 isomer (Procyanidin B3) in various bioassays is not extensively detailed in the provided snippets, the general principle that linkage isomerism influences bioactivity is established for procyanidins.
Stereochemical Influences on the Biological Activity Profile of this compound
Fine structural differences, such as differences in stereochemistry, are important in determining the biological activity of flavan-3-ol derivatives and procyanidins researchgate.net. While the provided information highlights the importance of stereochemistry in general for procyanidins and related compounds, specific details on how the (+)-catechin, (+)-catechin stereochemistry of this compound (with its 4α→6 linkage) specifically influences its biological activity profile compared to other stereoisomers (e.g., B-type dimers formed from epicatechin or combinations of catechin (B1668976) and epicatechin with different linkages and stereochemistry) are limited in the search results.
However, the stereoselective synthesis of this compound has been a subject of research, emphasizing the control over stereochemistry during its formation nih.govresearchgate.netnih.govmdpi.com. This suggests that the specific stereochemical arrangement in this compound is considered important, likely due to its influence on biological interactions.
Role of Degree of Polymerization in Modulating Biological Functions
Procyanidins exist as monomers, dimers, trimers, tetramers, and higher oligomers and polymers mdpi.comresearchgate.netnih.gov. The degree of polymerization (DP), which is the number of flavan-3-ol units linked together, plays a significant role in modulating the biological functions of procyanidins. This compound is a dimer, meaning it has a DP of 2 nih.govresearchgate.netnih.govwikipedia.org.
Generally, the biological activities of procyanidins are dependent on their DP mdpi.comresearchgate.net. For instance, the inhibitory effects of proanthocyanidins on pancreatic lipase (B570770) activity have been shown to increase as the degree of polymerization increases from dimer to pentamer nih.gov. However, the inhibition does not differ significantly for polymers above a certain size nih.gov.
The degree of polymerization also influences bioavailability and absorption. Some studies indicate that oligomeric procyanidins (DPs between 2 and 10) are more absorbable than polymeric procyanidins (DPs higher than 10) mdpi.comencyclopedia.pub. Monomers and oligomers are preferentially absorbed in the small intestine, while unabsorbed proanthocyanidins with DP > 4 can be fermented by colonic microbiota encyclopedia.pub.
The relationship between DP and specific bioactivities varies. For antioxidant activity, some research suggests that antioxidant activity increases with the degree of polymerization for compounds with (-)-epicatechin as the structural unit nih.gov. Other studies indicate a positive correlation between procyanidins' polymerization degree and their protective effect against oxidative stress in PC-12 cells researchgate.net.
The extent of cell viability reduction and apoptosis induction after exposure to flavan-3-ol oligomeric/polymeric fractions has been reported to positively correlate with the degree of polymerization nih.gov. Oligomers and polymers generally show a higher antiproliferative effect in cells than monomers and dimers nih.gov.
For this compound as a dimer, its biological activity would be considered in the context of these general trends related to DP. Its dimeric structure places it in the category of oligomers, suggesting a potentially different absorption and activity profile compared to monomeric flavan-3-ols or higher polymers.
Here is a summary table illustrating the general trends observed regarding the impact of the degree of polymerization on procyanidin bioactivity:
| Biological Function | Trend with Increasing DP (General) | Notes |
| Pancreatic Lipase Inhibition | Increases (up to pentamer) | Inhibition plateaus at higher DP. nih.gov |
| Absorption/Bioavailability | Decreases (for polymers > 4) | Oligomers are generally more absorbable than polymers. mdpi.comencyclopedia.pub |
| Antioxidant Activity | Can Increase | Trend may depend on monomeric units and specific assay. nih.govresearchgate.net |
| Antiproliferative Effect | Increases | Oligomers/polymers generally more effective than monomers/dimers. nih.gov |
| Protein Binding (Astringency) | Increases | Higher DP leads to increased astringency. altmedrev.com |
Computational Approaches to SAR (e.g., molecular docking simulations, in silico modeling of enzyme interactions)
Computational approaches, such as molecular docking simulations and in silico modeling, are valuable tools for investigating the SAR of procyanidins, including this compound. These methods can provide insights into the potential interactions between procyanidins and biological targets like enzymes and receptors at a molecular level.
Molecular docking studies predict the preferred binding orientation and affinity of a ligand (like this compound) to a protein target. This can help to understand how structural features of the procyanidin influence its ability to bind to and potentially modulate the activity of specific enzymes or receptors involved in various biological processes.
Computational docking analysis (CMDA) has been used to study the interaction between catechins and proteins, revealing details about their binding mechanisms mdpi.com. While specific docking studies focused solely on this compound were not prominently found in the provided snippets, studies on other procyanidin dimers and related flavan-3-ols demonstrate the applicability of these methods. For example, docking simulations have been used to investigate the binding of procyanidin A2 and B2 to the main protease of SARS-CoV-2 frontiersin.org. These studies can predict binding affinity scores and identify the specific residues involved in the interaction frontiersin.org.
In silico modeling can also be used to simulate the interactions of procyanidins with enzymes, providing information about potential inhibition or activation mechanisms. CMDA and molecular dynamics simulations have been used to study the binding affinities of procyanidin tannin stereoisomers to salivary peptides, suggesting close contact with various amino acid residues mdpi.com.
These computational methods complement in vitro and in vivo studies by providing a molecular perspective on SAR. They can help to rationalize experimental observations and guide the design of further experiments or the identification of key structural features responsible for specific biological activities. The increasing interest in the SAR of proanthocyanidins underscores the growing importance of both synthetic and computational approaches to obtain pure compounds and understand their interactions nih.govresearchgate.netmdpi.commdpi.com.
Interactions of Procyanidin B6 with Biological Macromolecules
Protein Complexation and Binding Mechanisms
Procyanidins, including Procyanidin (B600670) B6, are well-known for their ability to interact with proteins, a phenomenon largely attributed to hydrogen bonding and hydrophobic interactions between the phenolic hydroxyl groups of procyanidins and amino acid residues in proteins. mdpi.comresearchgate.net These interactions can lead to the formation of soluble or insoluble complexes, influencing the biological activity and bioavailability of both the procyanidin and the protein. researchgate.netsci-hub.se
Specific interactions with salivary proteins are particularly relevant to the perception of astringency. Studies have shown that Procyanidin B6 has a greater affinity for salivary proteins, such as statherin and P-B peptide, compared to procyanidin dimers with a C4-C8 linkage, like Procyanidin B3. researchgate.net This suggests that the specific interflavanic bond type (C4-C6 in B6) influences the strength of binding to salivary proteins. researchgate.netnih.govsemanticscholar.org While statherin and P-B peptide show strong interaction, cystatins exhibit lower affinity for this compound. researchgate.net
The interaction of procyanidins with digestive enzymes can impact nutrient absorption. Procyanidins, including those with low degrees of polymerization, can inhibit the activity of digestive enzymes such as trypsin, α-amylase, and lipase (B570770). nih.govuacj.mxgoogle.com The extent of inhibition can depend on the degree of polymerization and the specific enzyme. nih.govuacj.mx While some studies suggest that proanthocyanidins (B150500) with a high degree of polymerization might have a stronger tendency to form complexes with enzymes, others indicate that small oligomeric proanthocyanidins might be more effective inhibitors due to their ability to enter and bind to specific enzyme cavities. nih.govuacj.mx this compound, being a dimer (low degree of polymerization), could potentially interact with digestive enzymes, although specific detailed research findings solely on this compound's interaction with a wide range of digestive enzymes were not extensively detailed in the search results.
Regarding specific protein targets like TACE (TNF-α Converting Enzyme) with PDB ID: 2FV5, a study investigated the interactions complex of this compound with TACE using computational methods, illustrating the potential for binding. researchgate.net This suggests a possible inhibitory effect on TACE, an enzyme involved in inflammatory processes, although further experimental validation would be needed.
Nucleic Acid Interactions
Procyanidins have been reported to interact with nucleic acids, influencing processes such as DNA polymerase activity and potentially inducing DNA damage. Procyanidins have shown DNA polymerase inhibitory activity. researchgate.netacs.orgnih.govnih.govmdpi.com This inhibitory effect can be influenced by the structure of the procyanidin. researchgate.netacs.org
Furthermore, procyanidins have been shown to induce DNA damage and caspase-3-mediated cell death in certain cancer cell lines. nih.govd-nb.info They can also influence the expression of genes related to DNA repair pathways. nih.gov While these effects have been observed for procyanidins in general, specific detailed studies focusing exclusively on the DNA polymerase inhibitory activity or DNA damage induction by this compound were not prominently featured in the search results, although the broader class of procyanidins demonstrates these capabilities.
Interactions with Polysaccharides and Other Carbohydrates
Procyanidins can interact with polysaccharides and other carbohydrates. These interactions can occur in plant tissues and food products, influencing the properties and extractability of both compounds. mdpi.comsci-hub.se For instance, interactions between nonextractable procyanidins and polysaccharides have been observed in apple pomace. mdpi.com
In the context of food, interactions between polysaccharides and procyanidins can affect their association with salivary proteins, thereby influencing the perception of astringency. sci-hub.senih.gov Pectic polysaccharides, in particular, have shown the ability to mitigate salivary protein-procyanidin interactions through a competition mechanism, reducing protein precipitation. sci-hub.se The interaction between polysaccharides and procyanidins is primarily governed by hydrophobic effects. sci-hub.se While the general interaction between procyanidins and polysaccharides is established, specific detailed data focusing solely on the interaction of this compound with various types of polysaccharides or carbohydrates were not extensively found.
Emerging Research Methodologies and Advanced Techniques in Procyanidin B6 Studies
Metabolomics and Integrated Omics Approaches
Metabolomics, the large-scale study of small-molecule metabolites within a biological system, is a crucial tool for understanding the metabolic fate and effects of compounds like procyanidin (B600670) B6. researchgate.net When combined with other omics technologies such as transcriptomics (the study of RNA molecules) and proteomics (the study of proteins), integrated omics approaches provide a comprehensive systems biology perspective. nih.govnih.gov This allows researchers to explore the complex interplay between genes, proteins, and metabolites in response to procyanidin B6 or in systems where it is naturally present. nih.govmdpi.com
Ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-qTOF-MS) is a powerful platform frequently used in metabolomics due to its high resolution, sensitivity, and ability to rapidly analyze multiple compounds simultaneously. researchgate.netfrontiersin.org This technique is instrumental in creating metabolic fingerprints and identifying changes in metabolite profiles. researchgate.netzu.edu.pk
Studies utilizing metabolomics and transcriptomics have investigated the role of procyanidins, including this compound, in various biological contexts, such as the development of different colors in soybean seed coats. mdpi.comresearchgate.netresearchgate.net These integrated analyses can reveal the regulatory mechanisms underlying the biosynthesis of flavonoids and proanthocyanidins (B150500). mdpi.commdpi.comresearchgate.net For instance, metabolomic and transcriptomic analyses in soybean seed coats identified procyanidins A1, B1, B6, C1, and B2 as significantly upregulated in certain color varieties, correlating with the expression of genes involved in flavonoid biosynthesis. mdpi.comresearchgate.netresearchgate.net
| Compound Name | Fold Change (Example from Soybean Study) | Related Omics Data |
|---|---|---|
| This compound | 1.43–2.97 × 1013 (in specific comparisons) mdpi.com | Upregulated in certain soybean varieties; correlates with flavonoid biosynthesis gene expression. mdpi.comresearchgate.netresearchgate.net |
| Procyanidin A1 | Significantly upregulated mdpi.comresearchgate.netresearchgate.net | Involved in soybean seed coat color. mdpi.comresearchgate.net |
| Procyanidin B1 | Significantly upregulated mdpi.comresearchgate.netresearchgate.net | Potentially related to brown soybean seed coat color. mdpi.comresearchgate.net |
| Procyanidin C1 | Significantly upregulated mdpi.comresearchgate.netresearchgate.net | - |
| Procyanidin B2 | Significantly upregulated mdpi.comresearchgate.netresearchgate.net | - |
These integrated approaches provide valuable insights into how this compound is involved in specific biological pathways and how its presence or levels correlate with genetic and proteomic profiles. nih.govmdpi.commdpi.comresearchgate.net
High-Throughput Screening Platforms for Bioactivity Profiling of this compound
High-throughput screening (HTS) platforms enable the rapid assessment of the biological activity of numerous compounds, making them valuable for profiling the potential effects of this compound. These platforms can be used to evaluate various bioactivities, such as antioxidant capacity, enzyme inhibition, or cellular responses, in a time-efficient manner.
While specific detailed research findings on HTS platforms solely focused on the bioactivity profiling of only this compound are not extensively detailed in the provided search results, the application of HTS in proanthocyanidin (B93508) research is evident. For example, ultra-high-performance liquid chromatography time-of-flight mass spectrometry (UHPLC-TOF MS) profiling methods have been developed for the high-throughput screening of proanthocyanidins in sources like hops. nih.gov These methods allow for the rapid monitoring and analysis of complex mixtures of proanthocyanidins. nih.gov
Research also highlights the use of chromatographic purification techniques to obtain fractions with high bioactivity profiles, which are then characterized structurally. researchgate.net This suggests that while not always a primary HTS of a single compound, screening approaches are employed in the process of isolating and identifying bioactive procyanidins from complex sources. researchgate.netacs.org The broad interest in the diverse biological activities of procyanidins, including antioxidant, antibiotic, and anti-inflammatory effects, underscores the relevance of HTS in identifying and profiling compounds like this compound for specific bioactivities. researchgate.netnih.gov
In Vitro Digestion Models for Assessing this compound Stability and Bioaccessibility
In vitro digestion models are widely used to simulate the conditions of the human gastrointestinal tract and assess the stability and bioaccessibility of food components, including this compound. udl.catrsc.orgresearchgate.net These models offer a controlled and ethical alternative to in vivo studies for understanding how compounds behave during digestion. udl.catrsc.org
These models typically involve simulating the gastric and intestinal phases of digestion, using appropriate enzymes and pH conditions. udl.catresearchgate.netsemanticscholar.org Dynamic in vitro models, such as multi-compartmental gastro-intestinal simulator (GIS) systems, can provide a more realistic representation of the digestive process. rsc.org
Studies using in vitro digestion models have shown that procyanidin oligomers, including dimers and trimers, can exhibit significant stability under simulated gastric and duodenal conditions. udl.cat However, they may also undergo degradation processes such as depolymerization and epimerization into smaller molecular oligomers and monomeric units like (epi)catechin. nih.gov
Research has also investigated the impact of food matrices and delivery systems on the bioaccessibility of procyanidins. For instance, studies have explored the use of liposomes as carriers to enhance the bioaccessibility and stability of procyanidins during in vitro digestion. nih.gov Results have indicated that liposomal formulations can lead to higher bioaccessibility compared to non-encapsulated forms. nih.gov
The stability and bioaccessibility of procyanidins during digestion are crucial factors influencing the amount and nature of these compounds that reach the colon and potentially exert biological effects. rsc.org In vitro digestion models are valuable tools for predicting the behavior of this compound during passage through the gastrointestinal tract and evaluating strategies to improve its bioaccessibility. udl.catresearchgate.net
| Aspect | Findings from In Vitro Digestion Models (Procyanidins) |
|---|---|
| Stability | Generally stable under gastric and duodenal conditions. udl.cat |
| Degradation | Can undergo depolymerization and epimerization. nih.gov |
| Bioaccessibility | Varies; can be influenced by factors like encapsulation. semanticscholar.orgnih.gov |
| Impact on Bioavailability | Crucial for determining compounds reaching the colon. rsc.org |
These models provide essential data for understanding the factors that influence the absorption and metabolism of this compound, contributing to the assessment of its potential health effects. udl.catrsc.orgresearchgate.net
Future Research Directions and Unaddressed Areas in Procyanidin B6 Studies
Comprehensive Elucidation of Procyanidin (B600670) B6 Biosynthetic and Regulatory Mechanisms
Despite decades of research into proanthocyanidin (B93508) biosynthesis, a comprehensive understanding of the specific mechanisms involved in the formation and regulation of Procyanidin B6 in plants remains an area for future research. Key enzymes like Anthocyanidin Reductase (ANR) and Leucoanthocyanidin Reductase (LAR), along with transcription factors such as Transparent Testa 2 (TT2) and Transparent Testa 8 (TT8), have been identified as crucial players in the broader proanthocyanidin pathway. frontiersin.orgfrontiersin.org However, the precise roles and interactions of these factors in directing the synthesis specifically of C(4→6) linked dimers like this compound, compared to the more common C(4→8) linkages, are not fully elucidated. Challenges remain in identifying unstable intermediates in the biosynthesis pathway due to the instability of flavonoid carbocations. frontiersin.org Developing new approaches to effectively "capture" these intermediates is key to understanding the mechanisms. frontiersin.org Furthermore, while biosynthesis in dicots has been extensively studied, the details in monocots are less understood, with only a few candidate genes identified. frontiersin.orgfrontiersin.org Future research should focus on these specific aspects to gain a more comprehensive understanding of this compound biosynthesis and its complex regulatory network in various plant species. frontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.net
In-depth Analysis of this compound Metabolism and Systemic Absorption
The metabolism and systemic absorption of procyanidins, including this compound, are complex and not fully understood, presenting significant areas for future research. Procyanidins generally exhibit low oral bioavailability, which is influenced by factors such as molecular size, gastrointestinal pH, and interactions with other dietary components like carbohydrates, fibers, and proteins. biointerfaceresearch.commdpi.comresearchgate.netresearchgate.net While smaller molecules like monomers and some dimers (potentially trimers) might be absorbed in the small intestine, larger oligomers and polymers are believed to remain largely unabsorbed and reach the colon. biointerfaceresearch.commdpi.comresearchgate.netfrontiersin.org In the colon, the gut microbiota plays a crucial role in metabolizing these compounds into smaller phenolic acids and valerolactones, which can then be absorbed. biointerfaceresearch.commdpi.com However, the specific metabolic fate of this compound, its absorption pathways, and the identity and bioactivity of its specific metabolites require more in-depth investigation. biointerfaceresearch.comresearchgate.netnih.gov Future studies should utilize advanced analytical techniques and in vivo models to track this compound and its metabolites, providing a clearer picture of its systemic absorption and distribution. biointerfaceresearch.comnih.gov
Detailed Investigation of this compound-Gut Microbiota Interactions and Metabolite Profiling
The interaction between this compound and the gut microbiota is a critical area requiring detailed investigation. The gut microbiota is known to metabolize unabsorbed procyanidins, influencing their bioavailability and generating bioactive metabolites. biointerfaceresearch.commdpi.comresearchgate.net These interactions can also modulate the composition and activity of the gut microbiota itself, potentially leading to beneficial health effects. mdpi.comresearchgate.netfrontiersin.orgcambridge.org However, the specific bacterial species involved in the metabolism of this compound, the precise metabolic routes they utilize, and a comprehensive profiling of the resulting metabolites are still sparse. mdpi.comnih.gov Research is needed to understand how the unique C(4→6) linkage of this compound affects its degradation by gut enzymes compared to the more common C(4→8) linked procyanidins. nih.gov Furthermore, the bidirectional relationship between this compound and the gut microbiota, where the compound influences the microbial community and the microbes, in turn, metabolize the compound, needs further exploration. mdpi.comfrontiersin.org Future studies should focus on isolating and identifying the specific microbiota responsible for this compound metabolism and conducting detailed metabolite profiling using advanced techniques like next-generation sequencing and in vitro models. biointerfaceresearch.comnih.gov The impact of different food matrices on the interaction between procyanidins and gut microbiota also warrants further study. nih.gov
Discovery and Validation of Novel Molecular Targets and Biomarkers of this compound Action
While procyanidins have been shown to interact with various molecular targets and signaling pathways related to their observed biological activities, the specific molecular targets and biomarkers of this compound action are not completely elucidated. nih.govd-nb.info Research has indicated that procyanidins can influence pathways involved in inflammation, cell proliferation, apoptosis, angiogenesis, and metastasis by modulating kinases, transcription factors, and their regulators. frontiersin.orgnih.govd-nb.info However, identifying the precise molecules that this compound interacts with, and validating these interactions through rigorous experimental approaches, is crucial for understanding its mechanisms of action at a molecular level. nih.govd-nb.info The discovery of specific biomarkers that can indicate exposure to this compound or predict its biological effects in vivo is also an important area for future research. nih.gov This would facilitate the assessment of its efficacy and pave the way for potential therapeutic applications. nih.gov
Development of Sustainable and Scalable Production Methods for Research-Grade this compound
Obtaining sufficient quantities of research-grade this compound for detailed biological activity evaluations and mechanistic studies is challenging due to the complexities of its extraction and purification from natural sources, where it often exists as part of complex mixtures of proanthocyanidins (B150500) with varying degrees of polymerization and linkages. nih.govbohrium.comresearchgate.net Current extraction methods from plant by-products like leaves show promise as a sustainable source, but precise extraction and purification methods for specific oligomers like this compound need further development. nih.govbohrium.comtandfonline.com Chemical synthesis of procyanidins has been explored, but regioselective synthesis of specific linkages like the C(4→6) bond found in this compound is challenging, and scalable methods are needed to produce larger quantities. mdpi.comresearchgate.netmdpi.comresearchgate.net Future research should focus on developing sustainable, efficient, and scalable production methods, including improved extraction and purification techniques from natural sources and advanced synthetic or semi-synthetic approaches, to ensure the availability of high-quality this compound for research purposes. nih.govbohrium.comtandfonline.commdpi.comresearchgate.netmdpi.comresearchgate.net
Advanced Structure-Activity Relationship Studies for Highly Specific Biological Mechanisms
Understanding the relationship between the specific chemical structure of this compound and its biological activities is essential for elucidating its highly specific mechanisms. While structure-activity relationship (SAR) studies have been conducted for proanthocyanidins in general, detailed SAR studies focusing specifically on this compound and its unique C(4→6) linkage are needed. nih.govresearchgate.netresearchgate.netacs.org The degree and position of polymerization, as well as the type of interflavan linkage (C(4→6) vs. C(4→8)), can significantly influence the biological properties, including protein binding affinity and antioxidant activity. nih.govacs.orgnih.gov Future research should involve the synthesis or isolation of this compound and its closely related analogs to systematically investigate how structural modifications impact specific biological mechanisms and potency. researchgate.netresearchgate.net This will help in identifying the key structural features responsible for its observed effects and guide the development of more targeted compounds. researchgate.netresearchgate.net
Exploration of Specific this compound Analogs and Chemically Modified Forms
The exploration of specific this compound analogs and chemically modified forms represents a promising avenue for future research. Chemical modifications, such as oxidation or acetylation, can alter the properties and potentially enhance the bioactivities of proanthocyanidins. researchgate.netacs.orgnih.govacs.org For example, modified procyanidins have shown altered protein precipitation capacities and lipophilicity. acs.orgnih.govacs.org Hemisynthesis approaches have also been used to create procyanidin analogs with different linker units, demonstrating the ability to control properties like hydrophobicity. acs.org Future studies should focus on synthesizing or identifying novel analogs and chemically modified forms of this compound to investigate their stability, bioavailability, and biological activities. This could lead to the discovery of compounds with improved pharmacological properties or more targeted effects, overcoming some of the limitations associated with the native compound. researchgate.netresearchgate.netacs.orgnih.govacs.org
Q & A
Q. How is Procyanidin B6 structurally characterized, and what analytical techniques validate its dimeric configuration?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to resolve the 4-6 interflavan linkage and confirm stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 578.5 for [M-H]⁻). Comparative chromatography (HPLC or UPLC) against reference standards confirms purity (>95%) .
Q. What are the primary natural sources of this compound, and how are extraction protocols optimized for yield?
- Methodology : Target plant tissues rich in flavan-3-ols (e.g., cocoa, grape seeds). Use solvent systems like acetone-water (70:30 v/v) with acidification (0.1% HCl) to stabilize phenolic bonds. Quantify via reverse-phase HPLC with UV detection at 280 nm, adjusting extraction time and temperature to maximize recovery .
Q. What in vitro assays are standard for assessing this compound’s antioxidant activity?
- Methodology : Employ DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. Normalize activity to Trolox equivalents, with strict controls for pH, incubation time, and solvent interference (e.g., avoid DMSO concentrations >1%) .
Advanced Research Questions
Q. How do regioselective synthesis methods (e.g., intramolecular condensation) influence this compound’s bioactivity compared to natural isolates?
- Methodology : Compare synthetic routes (e.g., acid-catalyzed dimerization of (+)-catechin) using kinetic studies and in silico docking (e.g., AutoDock Vina) to predict binding affinities. Validate bioactivity differences via cellular assays (e.g., NF-κB inhibition in macrophages) .
Q. What experimental strategies resolve contradictions in this compound’s pharmacokinetic data (e.g., bioavailability vs. metabolite instability)?
- Methodology : Conduct longitudinal LC-MS/MS plasma profiling in rodent models, with stabilized sampling protocols (e.g., EDTA anticoagulant, immediate freezing). Use compartmental modeling (NONMEM) to differentiate absorption phases from degradation artifacts .
Q. How can molecular dynamics simulations clarify this compound’s interaction with lipid bilayers or protein targets (e.g., TLR4)?
- Methodology : Apply all-atom simulations (GROMACS/AMBER) with explicit solvent models. Validate force field parameters using quantum mechanical calculations (DFT). Correlate simulation data with SPR (surface plasmon resonance) binding kinetics .
Q. What statistical approaches are robust for analyzing dose-response heterogeneity in this compound’s anti-inflammatory effects?
- Methodology : Use mixed-effects models (e.g., R lme4) to account for inter-experiment variability. Apply Bayesian meta-analysis to pool data from disparate studies, weighting by sample size and assay sensitivity .
Methodological Pitfalls & Solutions
Q. How to address batch-to-batch variability in synthetic this compound?
- Solution : Implement QC protocols: (1) ¹H-NMR purity checks, (2) accelerated stability testing (40°C/75% RH for 4 weeks), (3) orthogonal purity validation via HILIC-ELSD .
Q. What criteria ensure ethical rigor in preclinical studies of this compound’s therapeutic potential?
- Solution : Adhere to ARRIVE 2.0 guidelines: predefined endpoints, blinding during data collection, and power analysis to justify sample sizes. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .
Data Presentation & Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
